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Compound of Interest

Compound Name: Oxidoboron

Cat. No.: B1241728

Oxidoboron compounds, a class of organoboranes featuring a boron atom bonded to at least
one oxygen atom, possess a unique electronic structure that imparts significant Lewis acidity.
This characteristic arises from the boron atom's vacant p-orbital, making it an eager electron-
pair acceptor.[1] This fundamental property is the cornerstone of their diverse applications,
ranging from powerful catalysts in organic synthesis to sophisticated sensors and targeted
therapeutics in drug development.[2][3][4]

In medicinal chemistry, the Lewis acidity of oxidoboron compounds, particularly boronic acids
and benzoxaboroles, allows for reversible covalent interactions with biological nucleophiles,
such as the hydroxyl groups in serine proteases or the diol moieties in tRNA.[5][6] This ability to
form stable yet reversible complexes has led to the development of groundbreaking drugs,
including the proteasome inhibitor bortezomib for multiple myeloma and the antifungal agent
tavaborole.[7][8] This guide provides a comprehensive technical overview of the principles
governing the Lewis acidity of oxidoboron compounds, methods for its quantification, and its
application in modern research and drug discovery.

Fundamentals of Lewis Acidity in Oxidoboron
Compounds

The Lewis acidity of oxidoboron compounds is centered on the boron atom's electronic
configuration. In its neutral state, the boron in compounds like boronic acids (R-B(OH)z) is sp?
hybridized, resulting in a trigonal planar geometry with a vacant pz-orbital perpendicular to the
molecular plane. This empty orbital can readily accept a lone pair of electrons from a Lewis
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base (e.g., water, alcohols, amines, or anions like hydroxide or fluoride), causing the boron to
rehybridize to a more stable, sp3 tetrahedral geometry.[9][10]

This equilibrium between the neutral, trigonal form and the anionic, tetrahedral boronate
complex is the defining characteristic of their Lewis acidity in aqueous or biological media
(Figure 1).[9][11] The position of this equilibrium, and thus the strength of the Lewis acid, is
highly dependent on the molecular structure and the surrounding environment.
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Figure 1. Equilibrium of a boronic acid with a hydroxide ion.

Types of Oxidoboron Compounds

e Boronic Acids (R-B(OH)2): The most studied class, where 'R’ can be an alkyl or aryl group.
Their Lewis acidity is tunable via substituents on the 'R’ group. They readily form reversible
covalent complexes with 1,2- and 1,3-diols.[12][13]

» Borinic Acids (R2BOH): With two organic substituents, they are generally stronger Lewis
acids than the corresponding boronic acids due to reduced prt-prt donation from oxygen
lone pairs to the boron center.
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Boronate Esters (R-B(OR')2): Formed by the reaction of boronic acids with alcohols or diols.
Cyclic boronates formed with diols are particularly stable. The nature of the diol significantly

influences the Lewis acidity of the boron center.[14]

e Benzoxaboroles: These compounds feature a boronic acid functional group constrained
within a five-membered ring fused to a benzene ring. This structure enhances Lewis acidity
and provides a rigid scaffold, making them potent enzyme inhibitors.[5][15]

Factors Influencing Lewis Acidity

The strength of an oxidoboron Lewis acid can be modulated by several factors:

» Electronic Effects: Electron-withdrawing groups (e.g., -CFs, -NOz, -F) on the aryl ring of a
phenylboronic acid increase Lewis acidity by destabilizing the neutral trigonal form and
stabilizing the anionic tetrahedral boronate. Conversely, electron-donating groups (e.g., -
OCHs, -CHs) decrease Lewis acidity.[16]

» Steric Effects: Bulky substituents, particularly in the ortho position of an arylboronic acid, can
hinder the approach of a Lewis base and destabilize the resulting tetrahedral complex,
thereby reducing Lewis acidity.[11]

o Intramolecular Coordination: The presence of nearby functional groups capable of
coordinating with the boron atom can form an intramolecular dative bond, which can either
enhance or decrease the apparent Lewis acidity depending on the nature of the interaction.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are used to quantify the Lewis acidity of
oxidoboron compounds. The choice of method depends on the compound, the medium, and
the specific interaction of interest.

Acidity Constant (pKa)

For boronic acids in aqueous solution, the Lewis acidity is typically expressed as a pKa value,
which represents the equilibrium between the neutral boronic acid and the anionic boronate
formed by reaction with water. A lower pKa indicates a stronger Lewis acid.

Table 1: pKa Values of Selected para-Substituted Phenylboronic Acids in Water.
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Substituent (p-X-

CsH4B(OH)2) pKa Value Reference(s)
-OCHs 9.25 [11]
H 8.83 [16]
F 8.69 [16]
-Cl 8.56 [17]
B 8.54 [17]
-CN 7.84 [17]

| -CFs | 7.55 |[18] |

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method provides a measure of Lewis acidity in non-aqueous solvents.
[19] It uses triethylphosphine oxide (TEPO) as a 3P NMR probe. The change in the 3P
chemical shift (Ad) upon complexation with a Lewis acid is used to calculate the Acceptor

Number (AN). A larger AN signifies stronger Lewis acidity.[3][4]

Table 2: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Compounds.

Acceptor Number

Compound Ad **P (ppm) (AN) Reference(s)
B(CeHs)s 23.3 51.5 [10]

B(CsFs)s 34.5 76.2 [20]

HB(CsFs)2 28.6 63.2 [21]

BFs-OEt 38.0 83.9 [19]

BCls 51.5 113.8 [21]

BBrs 57.5 127.1 [21]

Bls 61.2 135.2 [19]
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Note: AN calculated using the formula AN = 2.21 x (&_sample — 41.0), where d_sample is the
chemical shift of the TEPO adduct and 41.0 ppm is the shift of free TEPO in hexane.[19]

Computational Descriptors

Density Functional Theory (DFT) calculations are powerful tools for predicting Lewis acidity.
Key descriptors include:

o Fluoride lon Affinity (FIA): The enthalpy change for the gas-phase reaction of the Lewis acid
with a fluoride ion (LA + F~ - [LA-F]7). A more negative (more exothermic) FIA indicates a
stronger Lewis acid.[22][23]

o LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO
energy generally correlates with stronger Lewis acidity, as it indicates a greater ability to
accept electrons.[14]

Table 3: Calculated Gas-Phase Fluoride lon Affinities (FIA) for Selected Boron Lewis Acids.

Compound FIA (kJ/mol) Reference(s)
B(OH)s -280 [22]
B(CeHs)s -339 [22]
BFs -345 [22]
B(CeFs)3 -477 [20]
BCls -405 [24]
BBrs -427 [22]
| Bls | -456 |[22] |

Experimental Protocols
Protocol for pKa Determination by Potentiometric
Titration
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This method determines the pKa by monitoring the pH of a boronic acid solution as a strong
base is added.[6][17]

Preparation: Prepare a standardized solution of ~0.1 M NaOH, free of carbonate. Accurately
weigh ~0.1-0.2 mmol of the boronic acid and dissolve it in a known volume (e.g., 50 mL) of
deionized, COz-free water. If solubility is an issue, a co-solvent like methanol or DMSO can
be used, but the pKa value will be apparent and specific to that solvent system.

Apparatus: Use a calibrated pH meter with a combination glass electrode. Place the boronic
acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 £ 0.1 °C)
and stir continuously. Purge the solution with an inert gas (N2 or Ar) to prevent CO:2
absorption.

Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05
mL) using a calibrated burette or automatic titrator.

Data Collection: Record the pH value after each addition of titrant, allowing the reading to
stabilize. Continue the titration well past the equivalence point.

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-
equivalence point. For higher accuracy, a Gran plot or first/second derivative analysis of the
titration curve can be used to precisely determine the equivalence point.

Protocol for the Gutmann-Beckett Method

This protocol determines the Acceptor Number (AN) of a Lewis acid in a non-coordinating
solvent.[19][21]

o Preparation: All glassware must be rigorously dried. All manipulations should be performed
under an inert atmosphere (e.g., in a glovebox). Prepare a stock solution of triethylphosphine
oxide (TEPO) in a dry, deuterated, non-coordinating solvent (e.g., CDClIs or CeDs).

o Reference Spectrum: Record a 3*P{*H} NMR spectrum of the free TEPO solution to
determine its chemical shift (&_free).

o Sample Preparation: In an NMR tube, dissolve a precise amount of the Lewis acid (e.g., 0.05
mmol) in a known volume of the deuterated solvent. Add an equimolar amount of TEPO from
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the stock solution.

 NMR Measurement: After mixing, acquire the 3:P{tH} NMR spectrum of the sample. Record
the chemical shift of the Lewis acid-TEPO adduct (d_adduct).

o Calculation: Calculate the chemical shift difference: Ad = d_adduct - & free. The Acceptor
Number can then be calculated using the established correlation: AN = 2.21 x Ad (using
0_free in hexane as the zero point).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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